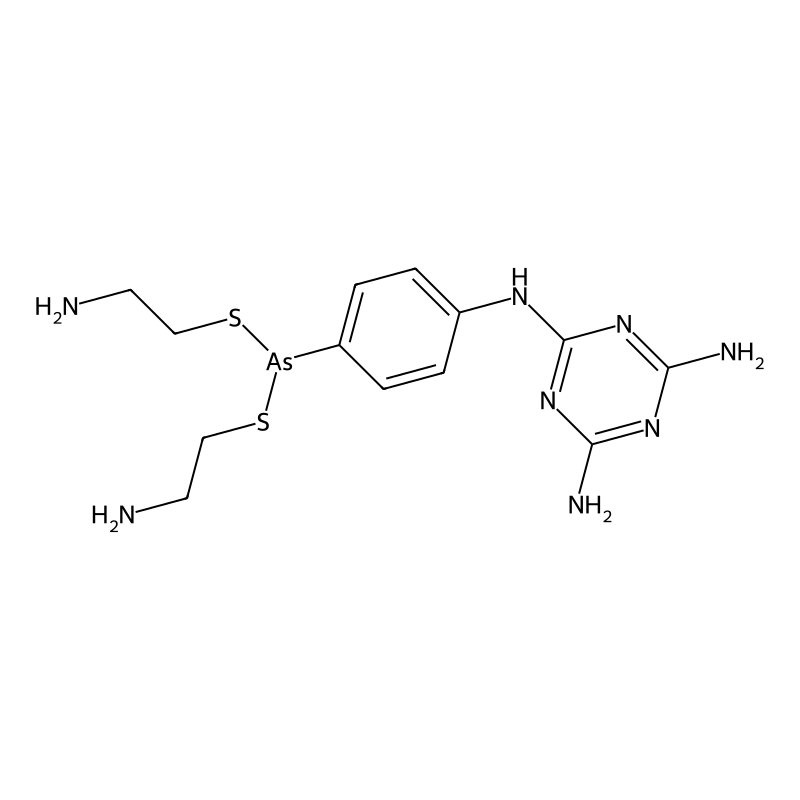Melarsomine
Catalog No.
S574581
CAS No.
128470-15-5
M.F
C13H21AsN8S2
M. Wt
428.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation
CAS Number
128470-15-5
Product Name
Melarsomine
IUPAC Name
2-N-[4-[bis(2-aminoethylsulfanyl)arsanyl]phenyl]-1,3,5-triazine-2,4,6-triamine
Molecular Formula
C13H21AsN8S2
Molecular Weight
428.4 g/mol
InChI
InChI=1S/C13H21AsN8S2/c15-5-7-23-14(24-8-6-16)9-1-3-10(4-2-9)19-13-21-11(17)20-12(18)22-13/h1-4H,5-8,15-16H2,(H5,17,18,19,20,21,22)
InChI Key
MGEOLZFMLHYCFZ-UHFFFAOYSA-N
SMILES
C1=CC(=CC=C1NC2=NC(=NC(=N2)N)N)[As](SCCN)SCCN
Synonyms
Immiticide, melarsomine, melarsomine dihydrochloride, RM 340, RM-340
Canonical SMILES
C1=CC(=CC=C1NC2=NC(=NC(=N2)N)N)[As](SCCN)SCCN
Description
The exact mass of the compound Melarsomine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
UNII
374GJ0S41A
GHS Hazard Statements
Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (50%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
H301 (50%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Acute Toxic;Irritant
Other CAS
128470-15-5
Wikipedia
Melarsomine
Dates
Modify: 2023-07-20
Baneth G, Volansky Z, Anug Y, Favia G, Bain O, Goldstein RE, Harrus S: Dirofilaria repens infection in a dog: diagnosis and treatment with melarsomine and doramectin. Vet Parasitol. 2002 Apr 30;105(2):173-8. [PMID:11900931]
Moore SA, Mariani CL, Van Wettere A, Borst LB: Chronic compressive myelopathy and progressive neurologic signs associated with melarsomine dihydrochloride administration in a dog. J Am Anim Hosp Assoc. 2013 Nov-Dec;49(6):389-93. doi: 10.5326/JAAHA-MS-5911. Epub 2013 Sep 19. [PMID:24051262]
Tarello W: Leucocytozoon toddi in falcons from Kuwait: epidemiology, clinical signs and response to melarsomine. Parasite. 2006 Jun;13(2):179. [PMID:16800128]
Hettlich BF, Ryan K, Bergman RL, Marks SL, Lewis BC, Bahr A, Coates JR, Mansell J, Barton CL: Neurologic complications after melarsomine dihydrochloride treatment for Dirofilaria immitis in three dogs. J Am Vet Med Assoc. 2003 Nov 15;223(10):1456-61, 1434. [PMID:14627097]
Rawlings CA, Raynaud JP, Lewis RE, Duncan JR: Pulmonary thromboembolism and hypertension after thiacetarsamide vs melarsomine dihydrochloride treatment of Dirofilaria immitis infection in dogs. Am J Vet Res. 1993 Jun;54(6):920-5. [PMID:8323063]
Tarello W: Trypanosoma avium incidence, pathogenicity and response to melarsomine in falcons from Kuwait. Parasite. 2005 Mar;12(1):85-7. [PMID:15828588]
Tarello W: Serratospiculosis in falcons from Kuwait: incidence, pathogenicity and treatment with melarsomine and ivermectin. Parasite. 2006 Mar;13(1):59-63. [PMID:16605068]
Desquesnes M, Kamyingkird K, Vergne T, Sarataphan N, Pranee R, Jittapalapong S: An evaluation of melarsomine hydrochloride efficacy for parasitological cure in experimental infection of dairy cattle with Trypanosoma evansi in Thailand. Parasitology. 2011 Aug;138(9):1134-42. doi: 10.1017/S0031182011000771. Epub 2011 Jul 18. [PMID:21767438]
Raynaud JP: Thiacetarsamide (adulticide) versus melarsomine (RM 340) developed as macrofilaricide (adulticide and larvicide) to cure canine heartworm infection in dogs. Ann Rech Vet. 1992;23(1):1-25. [PMID:1510336]
Neiffer DL, Klein EC, Calle PP, Linn M, Terrell SP, Walker RL, Todd D, Vice CC, Marks SK: Mortality associated with melarsomine dihydrochloride administration in two North American river otters (Lontra canadensis) and a red panda (Ailurus fulgens fulgens). J Zoo Wildl Med. 2002 Sep;33(3):242-8. [PMID:12462491]
Moore SA, Mariani CL, Van Wettere A, Borst LB: Chronic compressive myelopathy and progressive neurologic signs associated with melarsomine dihydrochloride administration in a dog. J Am Anim Hosp Assoc. 2013 Nov-Dec;49(6):389-93. doi: 10.5326/JAAHA-MS-5911. Epub 2013 Sep 19. [PMID:24051262]
Tarello W: Leucocytozoon toddi in falcons from Kuwait: epidemiology, clinical signs and response to melarsomine. Parasite. 2006 Jun;13(2):179. [PMID:16800128]
Hettlich BF, Ryan K, Bergman RL, Marks SL, Lewis BC, Bahr A, Coates JR, Mansell J, Barton CL: Neurologic complications after melarsomine dihydrochloride treatment for Dirofilaria immitis in three dogs. J Am Vet Med Assoc. 2003 Nov 15;223(10):1456-61, 1434. [PMID:14627097]
Rawlings CA, Raynaud JP, Lewis RE, Duncan JR: Pulmonary thromboembolism and hypertension after thiacetarsamide vs melarsomine dihydrochloride treatment of Dirofilaria immitis infection in dogs. Am J Vet Res. 1993 Jun;54(6):920-5. [PMID:8323063]
Tarello W: Trypanosoma avium incidence, pathogenicity and response to melarsomine in falcons from Kuwait. Parasite. 2005 Mar;12(1):85-7. [PMID:15828588]
Tarello W: Serratospiculosis in falcons from Kuwait: incidence, pathogenicity and treatment with melarsomine and ivermectin. Parasite. 2006 Mar;13(1):59-63. [PMID:16605068]
Desquesnes M, Kamyingkird K, Vergne T, Sarataphan N, Pranee R, Jittapalapong S: An evaluation of melarsomine hydrochloride efficacy for parasitological cure in experimental infection of dairy cattle with Trypanosoma evansi in Thailand. Parasitology. 2011 Aug;138(9):1134-42. doi: 10.1017/S0031182011000771. Epub 2011 Jul 18. [PMID:21767438]
Raynaud JP: Thiacetarsamide (adulticide) versus melarsomine (RM 340) developed as macrofilaricide (adulticide and larvicide) to cure canine heartworm infection in dogs. Ann Rech Vet. 1992;23(1):1-25. [PMID:1510336]
Neiffer DL, Klein EC, Calle PP, Linn M, Terrell SP, Walker RL, Todd D, Vice CC, Marks SK: Mortality associated with melarsomine dihydrochloride administration in two North American river otters (Lontra canadensis) and a red panda (Ailurus fulgens fulgens). J Zoo Wildl Med. 2002 Sep;33(3):242-8. [PMID:12462491]
Explore Compound Types
Get ideal chemicals from 750K+ compounds








